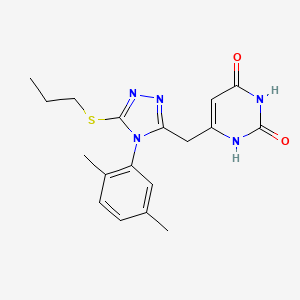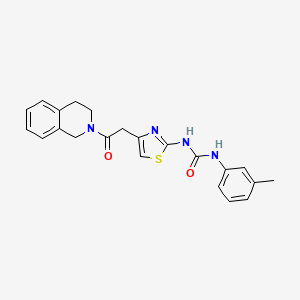
3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one, also known as HPPH or Photochlor, is a photosensitizer that has been extensively studied for its potential use in photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that can selectively kill cancer cells.
Wissenschaftliche Forschungsanwendungen
1. Crystal Structure and Molecular Arrangement
In a study by Mohammat et al. (2008), the crystal structure of a compound closely related to 3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one was analyzed. The compound exhibited an envelope conformation with hydroxyl and 4-methoxyphenyl substituents mutually cis. This study contributes to understanding the molecular arrangement and potential interactions of similar compounds in a crystal structure (Mohammat et al., 2008).
2. Anion Binding Properties
Anzenbacher et al. (1999) investigated calix[4]pyrrole derivatives, which include structural elements similar to 3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one. Their research focused on the anion binding properties of these compounds, revealing that modifications in the meso-aryl substituent can impact anion affinity and selectivity (Anzenbacher et al., 1999).
3. Formation of Metal-Lustrous Organic Crystals
Ogura et al. (2006) explored the synthesis of organic crystals with metallic luster, including derivatives of 2-aryl-1-(4-methoxyphenyl) pyrroles. They observed that specific aryl group substitutions led to crystals with distinct colors, indicating potential applications in materials science and organic electronics (Ogura et al., 2006).
4. Synthesis Under Eco-Friendly Conditions
Niknam and Mojikhalifeh (2014) synthesized compounds including 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones under catalyst-free and solvent-free conditions. This approach highlights the potential for environmentally friendly synthesis methods applicable to compounds like 3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one (Niknam & Mojikhalifeh, 2014).
5. Reactivity and Derivatization Potential
Research by Gein and Pastukhova (2020) on 3-Hydroxy-3-pyrrolin-2-ones, which share structural similarities with the compound , highlighted their high reactivity and potential for creating various condensed systems through reactions with binucleophiles. This suggests that 3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one could be similarly reactive and versatile in synthesizing new compounds (Gein & Pastukhova, 2020).
Eigenschaften
IUPAC Name |
4-hydroxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-2-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5S/c1-16-8-14-20(15-9-16)31(28,29)23-21(17-6-4-3-5-7-17)25(24(27)22(23)26)18-10-12-19(30-2)13-11-18/h3-15,21,26H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBYAMUJFBDKGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)C4=CC=C(C=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

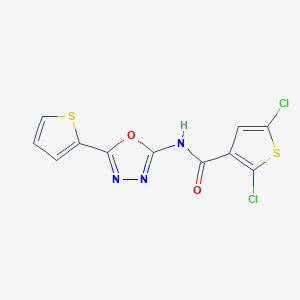
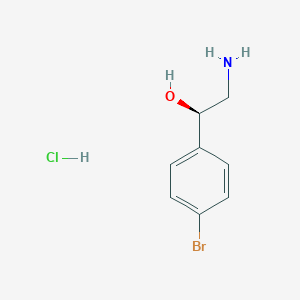
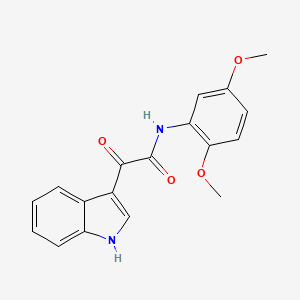

![2-[(3-Fluorophenyl)methyl-(1-methylpyrazol-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2581091.png)
![(2Z)-2-{[2-(acetylamino)phenyl]imino}-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2581092.png)
![2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide](/img/structure/B2581093.png)
![N-(3-acetamidophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2581094.png)
![2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-ethoxyphenol](/img/structure/B2581095.png)

![2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2581098.png)
